molecular formula C11H14O2 B1295982 2-[(2-Ethylphenoxy)methyl]oxirane CAS No. 15620-78-7

2-[(2-Ethylphenoxy)methyl]oxirane

Cat. No. B1295982
CAS RN: 15620-78-7
M. Wt: 178.23 g/mol
InChI Key: KSIFCIGYWZLLRY-UHFFFAOYSA-N
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Description

“2-[(2-Ethylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da . It is also known by other names such as “2-[(2-Ethoxyphenoxy)methyl]oxirane” and "2-Ethoxyphenyl glycidyl ether" .


Molecular Structure Analysis

The molecular structure of “2-[(2-Ethylphenoxy)methyl]oxirane” consists of an oxirane (epoxide) group attached to a phenyl ring through an ether linkage . The phenyl ring is further substituted with an ethyl group .


Physical And Chemical Properties Analysis

“2-[(2-Ethylphenoxy)methyl]oxirane” is a colourless oil . It has a predicted density of 1.114±0.06 g/cm3 . It has a melting point of 45 °C and a boiling point of 122 °C at a pressure of 4 Torr . It is soluble in dichloromethane and ethyl acetate .

Scientific Research Applications

Applications in Material Development

Oxiranes, including compounds like 2-[(2-Ethylphenoxy)methyl]oxirane, have been explored for the development of composite materials due to their reactivity. For instance, oxiranes and siloranes have been investigated as candidate molecules for composite materials with low shrinkage properties. These materials, however, may have genetic implications due to their reactivity, such as the induction of micronuclei and gene mutations in mammalian cells, as noted in a study by Schweikl, Schmalz, and Weinmann (2004) (Schweikl et al., 2004).

Electrochromic Properties

The electrochromic enhancement of certain polymeric films functionalized with hydroxymethyl and ethylene oxide groups, derived from oxirane compounds, is another area of research. Zhang et al. (2014) synthesized 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) and investigated its structural and electrochemical properties, demonstrating its potential in electrochromic applications (Zhang et al., 2014).

Synthetic Chemistry

In synthetic chemistry, oxiranes play a crucial role. Liu and Bao (2010) developed a method for preparing 2-substituted-1,4-benzodioxanes using a copper-catalyzed tandem process involving oxiranes, demonstrating their utility in synthesizing complex organic compounds (Liu & Bao, 2010).

properties

IUPAC Name

2-[(2-ethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-5-3-4-6-11(9)13-8-10-7-12-10/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIFCIGYWZLLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297012
Record name 2-[(2-ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethylphenoxy)methyl]oxirane

CAS RN

15620-78-7
Record name NSC113103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jin, C Miao, Z Wang, W Zhang, X Zhang, X Xie… - European Journal of …, 2018 - Elsevier
β-adrenergic receptors (β-ARs) are broadly distributed in various tissues and regulate a panel of important physiological functions and disease states including cancer. Above all, β 3 -…
Number of citations: 8 www.sciencedirect.com

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